

# The Function of PROT/SLC6A7 in the Brain: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

The Solute Carrier Family 6 Member 7 (SLC6A7), commonly known as the proline transporter (PROT), is a critical protein in the central nervous system. Predominantly localized in the presynaptic terminals of a subpopulation of glutamatergic neurons, PROT functions as a high-affinity, sodium- and chloride-dependent transporter of L-proline. By regulating the extracellular concentration of L-proline, a neuromodulatory amino acid, PROT plays a significant role in modulating glutamatergic neurotransmission. Dysregulation of PROT function has been implicated in various neurological and psychiatric disorders, including schizophrenia, autism spectrum disorder, and intellectual disability, making it a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of PROT/SLC6A7 in the brain, including quantitative data on its function and expression, detailed experimental protocols for its study, and visualizations of its role in neuronal signaling.

## Core Function: L-proline Transport and Modulation of Glutamatergic Neurotransmission

PROT/SLC6A7 is a member of the neurotransmitter:sodium symporter (NSS) family, which also includes transporters for GABA, glycine, dopamine, and serotonin.[1] Its primary function is the reuptake of L-proline from the synaptic cleft into the presynaptic neuron.[2][3] This action

terminates the neuromodulatory effects of L-proline and maintains low extracellular concentrations of this amino acid.

L-proline itself can modulate glutamatergic signaling through several mechanisms. At physiological concentrations, it can potentiate excitatory transmission at hippocampal synapses. At higher concentrations, L-proline can directly activate both  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.<sup>[1]</sup> Given that PROT is localized in presynaptic glutamatergic terminals, often in close proximity to AMPA and NMDA receptors on the postsynaptic membrane, it is strategically positioned to finely tune glutamatergic neurotransmission.<sup>[1]</sup>

## Quantitative Data

### Kinetic Parameters of L-proline Transport

The efficiency of L-proline transport by PROT/SLC6A7 has been characterized in cell lines stably expressing the transporter.

Parameter	Value	Cell Line	Reference
K <sub>m</sub> (for L-proline)	~11 $\mu$ M	HEK293 cells	Freneau et al., 1992
V <sub>max</sub>	Variable	HEK293 cells	Freneau et al., 1992

### Functional Impact of SLC6A7 Knockout on L-proline Uptake in Mouse Brain

Studies using knockout (KO) mice have demonstrated the significant contribution of PROT/SLC6A7 to L-proline uptake in various brain regions.

Brain Region	Reduction in L-proline Uptake in KO mice (compared to Wild-Type)	Reference
Cortex	≥75%	Schulz et al., 2018[1]
Hippocampus	≥75%	Schulz et al., 2018[1]
Striatum	≥75%	Schulz et al., 2018[1]

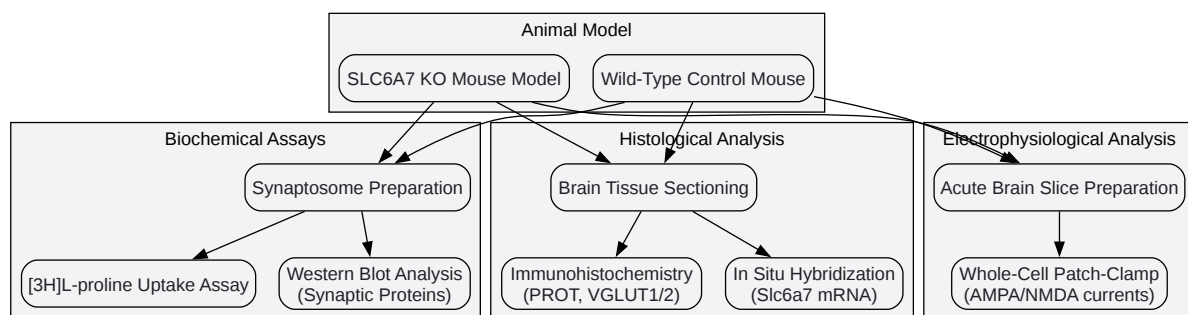
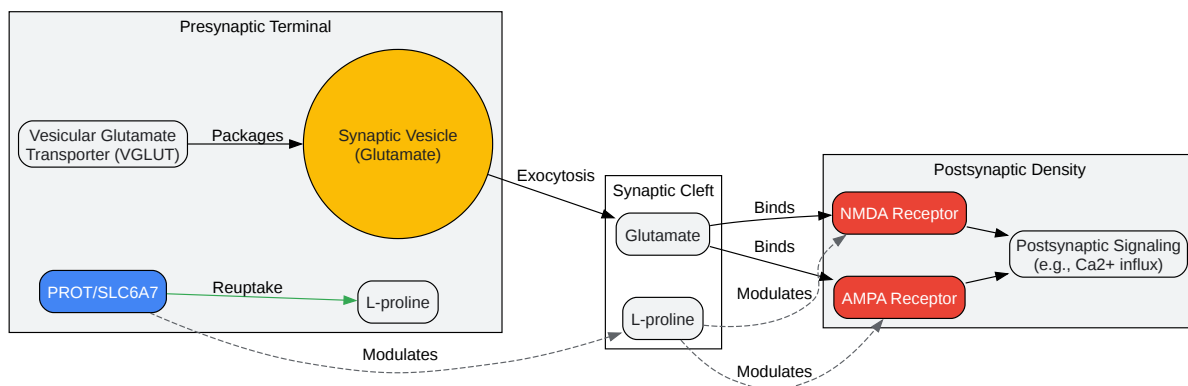
## Altered Synaptic Protein Expression in SLC6A7 Knockout Mice

The absence of PROT/SLC6A7 has been shown to alter the expression levels of key proteins involved in glutamatergic neurotransmission in the cortex of knockout mice.

Protein	Change in Expression in KO mice (compared to Wild-Type)	Brain Region	Reference
GluA1 (AMPA receptor subunit)	Decreased	Cortex	Schulz et al., 2018[1]
CaMKIIα	Decreased	Cortex	Schulz et al., 2018[1]
GluA2/3 (AMPA receptor subunits)	No significant change	Cortex	Schulz et al., 2018[1]

## Signaling Pathways and Logical Relationships

The following diagrams illustrate the key roles of PROT/SLC6A7 in the glutamatergic synapse.



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- To cite this document: BenchChem. [The Function of PROT/SLC6A7 in the Brain: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613450#what-is-the-function-of-prot-slc6a7-in-the-brain]

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